Raloxifene Hydrochloride is a selective estrogen receptor modulator (SERM) classified as a benzothiophene derivative. [] It is a nonsteroidal compound that exhibits both estrogen agonist and antagonist properties depending on the target tissue. [, ] In scientific research, Raloxifene Hydrochloride serves as a valuable tool for investigating estrogen signaling pathways, developing drug delivery systems, and studying its potential for treating various conditions like osteoporosis, breast cancer, and wound healing. [, , ]
Raloxifene-d4 Hydrochloride is a deuterated form of raloxifene hydrochloride, a selective estrogen receptor modulator (SERM) primarily used in the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer. The compound is classified as a second-generation SERM, which means it selectively binds to estrogen receptors, mimicking estrogen's beneficial effects on bone density while avoiding its adverse effects on breast and uterine tissues.
Raloxifene-d4 Hydrochloride is synthesized through chemical processes that involve the incorporation of deuterium, an isotope of hydrogen, into the molecular structure of raloxifene. This modification enhances its analytical properties, particularly in pharmacokinetic studies and metabolic profiling.
The synthesis of Raloxifene-d4 Hydrochloride typically involves several steps, including the introduction of deuterium into the raloxifene structure. Various methods can be employed, such as:
The synthesis process often requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and isotopic labeling of the final product.
Raloxifene-d4 Hydrochloride retains the core structure of raloxifene but includes deuterium atoms at designated positions. The general structure can be represented as follows:
Raloxifene Structure
Raloxifene-d4 Hydrochloride can undergo various chemical reactions typical for SERMs:
The kinetics of these reactions can be studied using high-performance liquid chromatography coupled with mass spectrometry to track changes in concentration over time.
Raloxifene-d4 Hydrochloride functions by binding selectively to estrogen receptors in bone tissue, mimicking estrogen's effects on bone density while antagonizing estrogen's effects in breast tissue. This dual action helps maintain bone health without increasing the risk of breast cancer.
Studies have shown that Raloxifene increases bone mineral density and decreases vertebral fracture risk in postmenopausal women. The compound's mechanism also involves modulation of bone remodeling processes by influencing osteoblast and osteoclast activity.
Relevant data for Raloxifene-d4 Hydrochloride indicates that its stability profile is similar to that of non-deuterated raloxifene but may exhibit enhanced analytical characteristics due to isotopic labeling.
Raloxifene-d4 Hydrochloride is primarily used in research settings:
Raloxifene-d4 hydrochloride incorporates four deuterium atoms ([²H] or D) at specific molecular positions to create a stable isotopologue of the parent compound raloxifene hydrochloride. The deuterium atoms are strategically located on the ethylenic linker connecting the ethoxy oxygen atom to the piperidine nitrogen, specifically at the beta-carbon position within the 2-(piperidin-1-yl)ethoxy side chain [3] [9]. This molecular segment undergoes extensive metabolic transformations in humans, making it an ideal site for isotopic labeling. The substitution replaces all four hydrogen atoms (-CH₂-CH₂-) with deuterium (-CD₂-CD₂-), maintaining the compound's steric and electronic properties while altering its metabolic stability [3] [9]. The IUPAC name precisely reflects this substitution pattern: (6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy-1,1,2,2-d₄)phenyl)methanone hydrochloride [9]. This targeted deuteration approach preserves the molecule's core pharmacophore responsible for selective estrogen receptor modulation while creating a chemically distinct analogue suitable for analytical applications.
The synthesis of raloxifene-d4 hydrochloride follows sophisticated organic chemistry routes adapted from non-deuterated raloxifene synthesis with crucial modifications for deuterium incorporation. The primary pathway involves the reduction of a ketone precursor using deuterated reducing agents to introduce the four deuterium atoms at the designated positions [9]. Alternatively, synthesis may employ deuterium-labeled building blocks during the construction of the ethoxy-piperidine side chain, ensuring precise isotopic placement [3]. The synthetic process requires stringent control of reaction conditions to prevent deuterium exchange with protic solvents and achieve high isotopic enrichment (>99% deuterated forms) [3]. Following the carbon-deuterium bond formation, the resulting free base undergoes salt formation with hydrochloric acid to yield the hydrochloride salt form. Purification typically involves crystallization techniques that exploit solubility differences between deuterated and non-deuterated species, resulting in a final product characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm isotopic purity and structural integrity [3] [9]. These specialized synthetic approaches ensure the production of a high-quality internal standard suitable for sensitive bioanalytical applications.
Raloxifene-d4 hydrochloride exhibits distinctive physicochemical parameters compared to its non-deuterated counterpart due to isotopic substitution. The molecular formula is C₂₈H₂₄D₄ClNO₄S, with a precise molecular weight of 514.07 g/mol [1] [3]. This represents a 4 atomic mass unit (amu) increase from non-deuterated raloxifene hydrochloride (molecular weight 510.05 g/mol), consistent with the replacement of four hydrogen atoms (1 amu each) with deuterium atoms (2 amu each) [5]. The compound presents as an off-white to white solid with a melting point ranging between 258-260°C [3]. Solubility analysis reveals limited dissolution in aqueous media but moderate solubility in polar organic solvents, particularly methanol (slightly soluble) and water (slightly soluble) [3]. The deuterium substitution minimally impacts the partition coefficient (log P), maintaining similar hydrophobicity to the parent compound. This preservation of lipophilicity is crucial for maintaining comparable biomembrane interactions during analytical applications.
Table 1: Molecular Characteristics of Raloxifene Hydrochloride and Its Deuterated Analog
Property | Raloxifene Hydrochloride | Raloxifene-d4 Hydrochloride |
---|---|---|
Molecular Formula | C₂₈H₂₈ClNO₄S | C₂₈H₂₄D₄ClNO₄S |
Molecular Weight (g/mol) | 510.05 | 514.07 |
CAS Number | 82640-04-8 | 1188263-47-9 |
Deuterium Atoms | 0 | 4 |
Isotopic Mass Difference | - | +4 amu |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: